N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
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Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.14634713 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
N-(2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, acting as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . This can potentially enhance cognitive functions, making this compound of interest in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The result of the compound’s action is a decrease in the activity of AChE, leading to an increase in the concentration of ACh . This can potentially lead to enhanced cognitive functions, providing a symptomatic relief in diseases characterized by a deficiency of ACh, such as Alzheimer’s disease .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-7-4-8-18-15-17)19-9-10-20-11-13-21(14-12-20)16-5-2-1-3-6-16/h1-8,15,19H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHRHUKNSRUSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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